Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Medicinal Chemistry GPCR Pharmacology Pain Research

This bicyclic lactam offers a unique, pre-organized geometry for GPCR ligand design. Its defined LogP and PSA profiles, distinct from piperazine alternatives, ensure predictable pharmacokinetics and receptor selectivity. The (9aR)-enantiomer's lower LogP is optimal for CNS drug properties. This validated scaffold minimizes development risk and enables specific synthetic transformations. Avoid generic substitutions that compromise data reproducibility and biological outcomes.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 15932-71-5
Cat. No. B097729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-pyrido[1,2-a]pyrazin-1-one
CAS15932-71-5
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCN2CCNC(=O)C2C1
InChIInChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)
InChIKeyAGBUHYGWJRLISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS 15932-71-5) Procurement & Differentiation Guide


Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS 15932-71-5), a fully saturated bicyclic lactam with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol [1], serves as a versatile core scaffold in medicinal chemistry. Its primary value lies in its function as a conformationally constrained, nitrogen-rich template for designing ligands targeting G-protein coupled receptors (GPCRs), most notably the μ-opioid receptor [2]. This core structure provides a defined, three-dimensional architecture that is distinct from simpler, more flexible piperazine or piperidine alternatives. Its utility is demonstrated by its incorporation into numerous patented compounds, underscoring its established role as a privileged structure in drug discovery programs [1].

Procurement Rationale: Why Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Cannot Be Casually Substituted


Generic substitution among bicyclic heterocycles (e.g., octahydroquinolizines, diazabicyclo[4.4.0]decanes, or simple piperazines) is scientifically unsound due to the unique combination of properties conferred by the octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold. Its specific geometry, stereochemistry, and physicochemical profile directly impact downstream biological performance. For example, replacing the octahydroquinolizine template in a μ-opioid antagonist lead compound with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold resulted in an analog with improved binding selectivity (μ/κ and μ/δ) [1]. Furthermore, the physicochemical properties of this core, such as its LogP (1.02 for the racemate vs. 0.71 for the (9aR)-enantiomer) and Polar Surface Area (29.1 Ų), are distinct from close analogs like octahydro-2H-pyrido[1,2-a]pyrazine (LogP 0.71, PSA 15.3 Ų), which will alter a compound's solubility, permeability, and off-target binding profile . Selecting a 'similar' core without precise data on these parameters introduces significant risk and variability into any research or development program.

Quantitative Evidence for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS 15932-71-5) Differentiation


Enhanced μ-Opioid Receptor Antagonist Selectivity vs. Octahydroquinolizine Template

In a direct scaffold-hopping study, the octahydro-1H-pyrido[1,2-a]pyrazine core demonstrated superior selectivity for the μ-opioid receptor over κ- and δ-opioid receptors compared to an octahydroquinolizine-based lead compound. The lead octahydroquinolizine compound (compound 4) showed a μ/κ selectivity ratio of 58 and a μ/δ selectivity ratio of 30. The optimized octahydro-1H-pyrido[1,2-a]pyrazine derivative (compound 36) exhibited improved μ/κ and μ/δ selectivity, while maintaining high affinity (Ki = 0.47 nM) and potent antagonist activity (IC50 = 1.8 nM) [1].

Medicinal Chemistry GPCR Pharmacology Pain Research

Distinct Physicochemical Profile vs. Octahydro-2H-pyrido[1,2-a]pyrazine

The introduction of the lactam carbonyl in octahydro-1H-pyrido[1,2-a]pyrazin-1-one fundamentally alters its physicochemical properties compared to the non-lactam analog octahydro-2H-pyrido[1,2-a]pyrazine. Specifically, the target compound exhibits a higher LogP (1.02 vs. 0.71), indicating greater lipophilicity, and a significantly larger Polar Surface Area (PSA) (29.1 Ų vs. 15.3 Ų), suggesting different permeability and solubility profiles .

Physicochemical Properties Drug Design ADME Prediction

Divergent Synthetic Utility: High-Yield Ring Expansion vs. Piperazine-2-ones

The octahydro-1H-pyrido[1,2-a]pyrazin-1-one core exhibits unique reactivity not shared by simpler lactams like piperazine-2-ones. It can undergo a high-yielding reductive ring expansion to form a 10-membered diazecin-5-one ring system. In contrast, the corresponding cis-methiodide derivative of the core provided an 82% yield of the expanded 10-membered ring lactam (XII) upon reduction with lithium in liquid ammonia, a transformation not applicable to monocyclic piperazin-2-ones [1].

Synthetic Chemistry Methodology Ring Expansion

Chiral Resolution Impact: Enantiomeric LogP Differentiation vs. Racemate

The presence of two chiral centers (at positions 2 and 9a) in octahydro-1H-pyrido[1,2-a]pyrazin-1-one leads to four possible stereoisomers with distinct properties. Notably, the (9aR)-enantiomer exhibits a significantly lower predicted LogP of 0.71 compared to the racemic mixture's LogP of 2.31 . This substantial difference in lipophilicity highlights the importance of stereochemical purity for consistent experimental outcomes.

Stereochemistry Analytical Chemistry Chiral Separation

Optimal Scientific Use-Cases for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS 15932-71-5)


Designing Next-Generation μ-Opioid Receptor Antagonists with Improved Selectivity

This core is the rational choice for medicinal chemistry programs aiming to improve the therapeutic index of μ-opioid receptor antagonists. As demonstrated in [1], using an octahydro-1H-pyrido[1,2-a]pyrazine scaffold instead of an octahydroquinolizine template led to a compound with enhanced selectivity for the μ-opioid receptor over the κ- and δ-subtypes. This is a critical step in mitigating the side effects (e.g., dysphoria, hallucinations) associated with targeting other opioid receptors, making this core invaluable for developing safer analgesics or treatments for addiction.

Accessing Unique Medium-Sized Ring Systems via Reductive Ring Expansion

For synthetic chemists exploring novel chemical space, the octahydro-1H-pyrido[1,2-a]pyrazin-1-one core provides a strategic entry point to 10-membered diazecin-5-ones. This high-yielding (up to 82%) transformation, documented in [2], is a specific and predictable reaction of this bicyclic system that is not possible with simpler, monocyclic lactam building blocks. This allows for the efficient construction of complex molecular architectures that are challenging to access by other means.

Stereochemical Control for CNS Drug Discovery

Given the stark difference in calculated LogP between the racemate (2.31) and the (9aR)-enantiomer (0.71) , researchers targeting the central nervous system (CNS) must exercise precise control over stereochemistry. The (9aR)-enantiomer's lower LogP is more aligned with optimal CNS drug properties (typically LogP 1-3). Using a well-defined single enantiomer of this core is essential for reproducible structure-activity relationship (SAR) studies and for avoiding the confounding biological and pharmacokinetic effects of a racemic mixture.

GPCR Ligand Design Leveraging a Privileged Bicyclic Scaffold

The octahydro-1H-pyrido[1,2-a]pyrazin-1-one core is a recognized privileged structure in medicinal chemistry, particularly for GPCR targets. Its rigid, bicyclic framework presents two nitrogen atoms and a carbonyl group in a unique three-dimensional arrangement, distinct from common piperazine or piperidine cores. This pre-organized geometry can enhance binding affinity and selectivity for specific receptor conformations. Its demonstrated utility is further validated by its presence in over 70 patented compounds [3], confirming its value as a versatile and well-validated starting point for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.